![molecular formula C13H19FO3 B14620201 1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol CAS No. 58021-23-1](/img/structure/B14620201.png)
1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol is an organic compound that belongs to the class of alcohols It features a fluorophenyl group, a methoxy group, and a butanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol typically involves the reaction of 2-fluorophenol with an appropriate butanol derivative under controlled conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize waste. The use of advanced purification techniques, such as distillation or chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol exerts its effects involves interactions with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with various biomolecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol
- 1-[(2-Bromophenyl)methoxy]-2-(methoxymethyl)butan-2-ol
- 1-[(2-Methylphenyl)methoxy]-2-(methoxymethyl)butan-2-ol
Uniqueness
1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom’s electronegativity and ability to form strong hydrogen bonds contribute to the compound’s distinct properties.
Propiedades
Número CAS |
58021-23-1 |
|---|---|
Fórmula molecular |
C13H19FO3 |
Peso molecular |
242.29 g/mol |
Nombre IUPAC |
1-[(2-fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol |
InChI |
InChI=1S/C13H19FO3/c1-3-13(15,9-16-2)10-17-8-11-6-4-5-7-12(11)14/h4-7,15H,3,8-10H2,1-2H3 |
Clave InChI |
AWVVRIBNOILJCO-UHFFFAOYSA-N |
SMILES canónico |
CCC(COC)(COCC1=CC=CC=C1F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


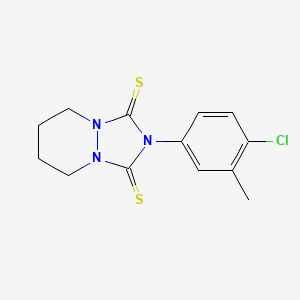
![[4-(Propan-2-yl)phenyl]methanediyl dipropanoate](/img/structure/B14620133.png)
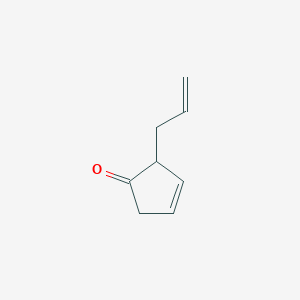


![2-Phenoxyethyl 2-[2-(methylsulfanyl)ethyl]-3-oxobutanoate](/img/structure/B14620156.png)
![Carbamic chloride, methyl[3-(pentyloxy)phenyl]-](/img/structure/B14620158.png)
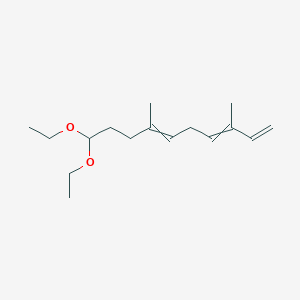
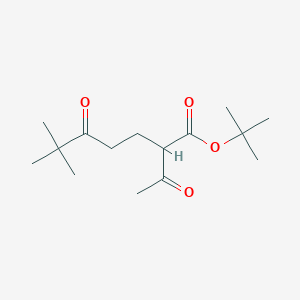
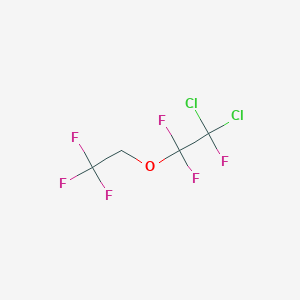
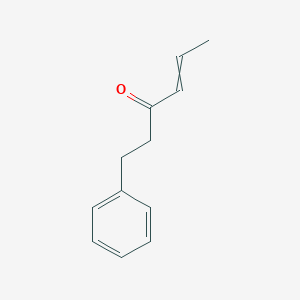
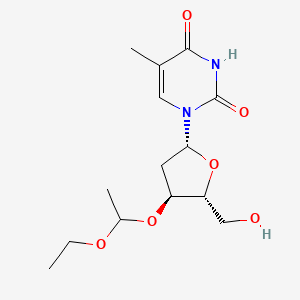
![N,N'-[(2,5-Dimethoxyphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14620193.png)

